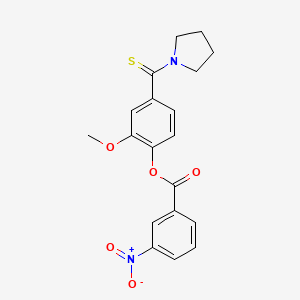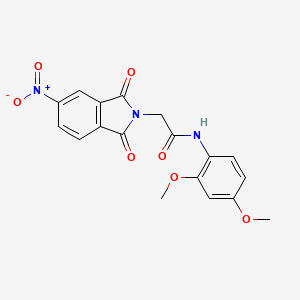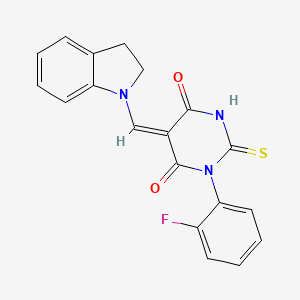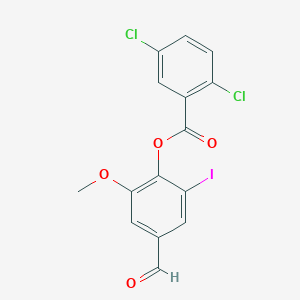
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate
Overview
Description
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate is an organic compound with a complex structure that includes a methoxy group, a pyrrolidine ring, a carbonothioyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate typically involves multiple steps:
Formation of the Pyrrolidin-1-ylcarbonothioyl Intermediate: This step involves the reaction of pyrrolidine with carbon disulfide in the presence of a base to form the pyrrolidin-1-ylcarbonothioyl intermediate.
Coupling with 2-Methoxy-4-bromophenyl: The intermediate is then coupled with 2-methoxy-4-bromophenyl using a palladium-catalyzed cross-coupling reaction.
Nitration: The final step involves the nitration of the coupled product to introduce the nitrobenzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: 2-Hydroxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate.
Reduction: 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-aminobenzoate.
Substitution: Various substituted phenyl 3-nitrobenzoates depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitrobenzoate group can participate in electron transfer reactions, while the pyrrolidin-1-ylcarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate .
- 2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate .
- 2-Methoxy-4-(azepan-1-ylcarbonothioyl)phenyl 3-nitrobenzoate .
Uniqueness
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate is unique due to the presence of the pyrrolidin-1-ylcarbonothioyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different heterocyclic rings or substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-17-12-13(18(27)20-9-2-3-10-20)7-8-16(17)26-19(22)14-5-4-6-15(11-14)21(23)24/h4-8,11-12H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADARNTYAMLWASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3665569.png)

![1-({4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B3665580.png)

![2-(4-chlorophenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3665593.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B3665601.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide](/img/structure/B3665618.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(4-methoxybenzyl)glycinamide](/img/structure/B3665627.png)
![(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3665628.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3665633.png)
![2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B3665640.png)
